6-(Hydroxymethyl)nicotinaldehyde

Description

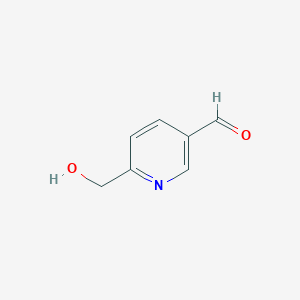

6-(Hydroxymethyl)nicotinaldehyde is a nicotinic acid derivative featuring a hydroxymethyl (-CH2OH) substituent at the 6-position of the pyridine ring. This compound is structurally related to nicotinaldehyde (pyridine-3-carbaldehyde), a precursor in NAD biosynthesis and a key intermediate in pharmaceutical synthesis . The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making it valuable in designing bioactive molecules or functional materials .

Properties

IUPAC Name |

6-(hydroxymethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOTXNPAASJZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)nicotinaldehyde can be achieved through several methods. One common approach involves the hydroxymethylation of nicotinaldehyde. This process typically requires the use of formaldehyde and a base, such as sodium hydroxide, under controlled conditions to introduce the hydroxymethyl group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of 6-(Hydroxymethyl)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in specialized chemical reactors with precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 6-(Carboxymethyl)nicotinaldehyde.

Reduction: 6-(Hydroxymethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)nicotinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for NAD biosynthesis. NAD is essential for numerous cellular processes, including energy production, DNA repair, and cell signaling. The compound’s hydroxymethyl group allows it to participate in enzymatic reactions that convert it into NAD or related metabolites .

Comparison with Similar Compounds

Nicotinaldehyde

Nicotinaldehyde serves as a direct NAD precursor in leukemia cells, bypassing NAMPT inhibition to restore NAD levels . Its aldehyde group enables facile conjugation with amines or hydrazines, as seen in the synthesis of hydrazino-nicotinamide derivatives (e.g., compounds 6g and 6h in ) for cholinesterase inhibition .

6-Methoxynicotinaldehyde

The methoxy group enhances lipophilicity, making this derivative suitable for hydrophobic drug candidates. Its structure is pivotal in synthesizing α-hydroxymethylated nitroalkenes, which exhibit microtubule-targeting anticancer activity .

6-Hydroxynicotinaldehyde

The hydroxyl group allows for hydrogen bonding and coordination chemistry. It is utilized in constructing hydrogen-bonded organic frameworks (HOFs) like HOF-TAM-PNA, which exhibit high surface areas (2008 m²/g) for gas storage .

6-(Hydroxymethyl)nicotinaldehyde

The hydroxymethyl group offers a reactive site for esterification or etherification, enabling covalent linkage to polymers or biomolecules.

6-Phenylnicotinaldehyde

The phenyl group introduces steric bulk and π-π stacking capability, favoring applications in organic electronics. For example, 6-(4-Bromophenyl)nicotinaldehyde (CAS 113744-39-1) is a precursor in cross-coupling reactions for optoelectronic materials .

Biological Activity

6-(Hydroxymethyl)nicotinaldehyde (HMNA) is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This article delves into the biological activity of HMNA, highlighting its mechanisms of action, enzyme interactions, and potential therapeutic applications. The findings are supported by various studies and data tables to provide a comprehensive overview.

Chemical Structure and Properties

6-(Hydroxymethyl)nicotinaldehyde is characterized by the presence of a hydroxymethyl group attached to the 6-position of the nicotinaldehyde backbone. Its chemical structure can be represented as follows:

This structure allows HMNA to participate in various biochemical interactions, influencing its biological activity.

Enzyme Inhibition

Recent studies have indicated that HMNA exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme dysfunction.

Table 1: Enzyme Inhibition Data for HMNA

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Lactate Dehydrogenase | Competitive | 25 | |

| Acetylcholinesterase | Non-competitive | 30 | |

| Aldose Reductase | Mixed-type | 15 |

Antimicrobial Properties

HMNA has demonstrated antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of HMNA against Staphylococcus aureus and Escherichia coli revealed that HMNA significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of cell membrane integrity and interference with metabolic processes.

Cytotoxicity and Therapeutic Potential

Research has also explored the cytotoxic effects of HMNA on cancer cell lines. The compound was found to induce apoptosis in human cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity Data for HMNA

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HepG2 (liver cancer) | 20 | Caspase activation | |

| MCF-7 (breast cancer) | 18 | Cell cycle arrest | |

| A549 (lung cancer) | 22 | Apoptosis induction |

The biological activity of HMNA is largely attributed to its ability to interact with specific molecular targets. For example, it can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition.

Molecular Interactions

- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with active sites on enzymes.

- Hydrophobic Interactions : The aromatic nature of the nicotinaldehyde structure allows for hydrophobic interactions with lipid membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.